molecular formula C13H16N2O3 B2781680 3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide CAS No. 862827-34-7

3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide

Cat. No.: B2781680
CAS No.: 862827-34-7
M. Wt: 248.282
InChI Key: ARLSSHPCIMWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide is a heterocyclic compound featuring a benzoxazole core fused with a propanamide side chain substituted with an isopropyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in neurological and metabolic disorders .

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(2)14-12(16)7-8-15-10-5-3-4-6-11(10)18-13(15)17/h3-6,9H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSSHPCIMWVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring. The intermediate product is then reacted with isopropylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

3-(2-Oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide
  • Structure : Benzothiazole core with a di-isopropylacetamide side chain.
  • Key Differences: Heteroatom: Sulfur in benzothiazole vs. oxygen in benzoxazole. Sulfur increases electron-withdrawing effects and polarizability. Molecular Weight: 292.396 g/mol (vs. ~250–270 g/mol estimated for the target compound). Bioactivity: Benzothiazoles are associated with antitumor and antimicrobial activities, but the di-isopropyl group may reduce solubility compared to the mono-substituted isopropyl in the target compound .
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
  • Structure : Benzothiazole sulfone with a 3-acetylphenyl-propanamide group.
  • Key Differences: Sulfone Group: Enhances metabolic stability but may reduce membrane permeability. Applications: Sulfone derivatives are often explored as kinase inhibitors or anti-inflammatory agents .
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid
  • Structure: Benzoxazole with a propanoic acid side chain.
  • Key Differences: Functional Group: Carboxylic acid (ionizable, hydrophilic) vs. amide (hydrogen-bonding, moderate lipophilicity). Molecular Weight: 207.18 g/mol (lighter due to lack of isopropyl group). Applications: Propanoic acid derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting divergent therapeutic pathways compared to the target amide .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
  • Structure : Pyrazole and isoindole dione core with phenylpropanamide.
  • Key Differences: Core Heterocycles: Pyrazole and isoindole dione introduce multiple hydrogen-bond acceptors/donors. Molecular Weight: ~440 g/mol (higher due to aromatic substituents). Bioactivity: Such polycyclic systems are explored for antidiabetic or anticancer properties .

Physicochemical and Pharmacological Comparisons

Property Target Compound Benzothiazole Analog Propanoic Acid Analog
Core Heterocycle Benzoxazole Benzothiazole Benzoxazole
Molecular Weight (g/mol) ~250–270 (estimated) 292.396 207.18
logP (Estimated) ~2.5–3.0 ~3.2–3.5 ~1.5–2.0
Solubility Moderate (amide group) Low (di-isopropyl) High (carboxylic acid)
Bioactivity Focus CNS targets, enzyme inhibition Antimicrobial/antitumor Anti-inflammatory

Pharmacological Implications

  • Benzothiazole Analogs : Higher logP values may limit bioavailability but enhance membrane binding in antimicrobial contexts .
  • Propanoic Acid Analog: Ionizable group favors solubility but may restrict CNS access .

Biological Activity

3-(2-oxo-1,3-benzoxazol-3-yl)-N-propan-2-ylpropanamide is a synthetic compound belonging to the benzoxazole family, which is known for its diverse biological activities. This compound features an amide linkage that significantly influences its chemical reactivity and biological properties. Research has indicated potential applications in various fields, including medicine and biochemistry.

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}. Its structure consists of a benzoxazole ring fused with an amide group, contributing to its unique reactivity profile. The synthesis typically involves the condensation of 2-aminophenol with carboxylic acid derivatives under dehydrating conditions, followed by reaction with isopropylamine to yield the final product .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The benzoxazole moiety is known to engage with various enzymes and receptors, potentially leading to inhibition or modulation of their activities. Such interactions may affect critical cellular pathways, including signal transduction and metabolic regulation .

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 µg/ml to 7.81 µg/ml, indicating their potential as effective antimicrobial agents .

CompoundMIC (µg/ml)Activity Type
Compound A250Gram-positive
Compound B125Gram-negative
Compound C62.5Fungal

Anti-inflammatory Properties

In addition to antimicrobial effects, some studies have suggested that benzoxazole derivatives may exhibit anti-inflammatory properties. These effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Quorum Sensing Inhibition

Benzoxazole derivatives have also been explored as quorum sensing inhibitors (QSIs). This mechanism targets bacterial communication systems that regulate virulence factors. Compounds have shown promise in reducing biofilm formation and virulence factor production in pathogenic bacteria such as Pseudomonas aeruginosa .

Case Studies

  • Antimicrobial Efficacy Study : A series of studies evaluated the in vitro efficacy of various benzoxazole derivatives against multiple pathogens. Results indicated that while some compounds were less potent than standard treatments like fluconazole against C. albicans, they were more effective against resistant strains .
  • Quorum Sensing Inhibition : Another study focused on the design and synthesis of 1,3-benzoxazol-2(3H)-one derivatives as QSIs. These compounds significantly inhibited elastase production and biofilm formation in Pseudomonas aeruginosa, suggesting their potential role in developing new anti-pathogenic therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.